molecular formula C39H64N7O17P3S B15135057 S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate

Cat. No.: B15135057
M. Wt: 1028.0 g/mol
InChI Key: XZQYPTBYQYZGRU-VZMJOKKRSA-N
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Description

This compound is a highly complex molecule featuring a 6-aminopurin-9-yl (adenine) core linked to a polyphosphorylated oxolane (tetrahydrofuran) ring system. The structure includes:

  • Adenine moiety: A purine base critical for nucleotide-like interactions.
  • Phosphorylated sugar backbone: A ribose-like oxolane with multiple phosphate groups, including a diphosphate bridge and a phosphonooxy group.
  • Branching substituents: A 3,3-dimethylbutanoyl group and propanoylamino-ethyl linker, which may influence stereochemical stability and binding specificity.

The compound’s molecular formula is C₃₃H₅₆N₇O₁₇P₃S, with a molecular weight of 947.82 g/mol (exact mass: 947.267) .

Properties

Molecular Formula

C39H64N7O17P3S

Molecular Weight

1028.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate

InChI

InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,14-15,26-28,32-34,38,49-50H,4-7,10,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-,15-14-/t28-,32+,33?,34+,38-/m1/s1

InChI Key

XZQYPTBYQYZGRU-VZMJOKKRSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions are used to introduce amino and hydroxyl groups into the molecule.

    Phosphorylation Reactions: These are employed to add phosphonooxy groups to the structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The phosphonooxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino groups can produce primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or biocompatibility.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of adenosine derivatives with modified phosphate linkages and thioate esters. Key structural comparisons include:

Compound Name / ID Molecular Formula Key Structural Differences Potential Functional Implications Source
Target Compound C₃₃H₅₆N₇O₁₇P₃S (6Z,9Z,12Z)-octadecatrienethioate chain; tri-substituted phosphate groups Enhanced lipophilicity; possible membrane targeting
trans-2-Dodecenoylcoenzyme A (CAS 1066-12-2) C₃₃H₅₆N₇O₁₇P₃S Shorter dodec-enoyl chain (C12 vs. C18); saturated vs. polyunsaturated thioate Altered substrate specificity in acyl-CoA enzymes
S-...2-hydroxy-4-methyl-pentanethioate (PubChem) C₂₇H₄₆N₇O₁₈P₃S Shorter acyl chain (C5); methyl-branched hydroxy group Reduced cellular uptake efficiency
5'-S-(3-Amino-3-carboxypropyl)-5'-thioadenosine C₁₄H₁₉N₆O₆S Simplified structure lacking phosphate groups; thioether linkage Role in methylthioadenosine (MTA) salvage pathways

Functional Comparisons

  • However, the additional phosphonooxy group may confer resistance to enzymatic hydrolysis compared to simpler nucleotides .
  • Thioate vs. Oxygenate Esters: Thioate esters (C-S-P=O) exhibit greater metabolic stability than oxygen esters (C-O-P=O), as seen in antiviral prodrugs like Tenofovir .
  • Acyl Chain Effects : The (6Z,9Z,12Z)-octadecatrienethioate chain’s polyunsaturation may enhance membrane association, akin to arachidonic acid derivatives .

Pharmacological and Biochemical Insights

  • Enzyme Inhibition : The phosphorylated backbone resembles ATP-competitive inhibitors (e.g., P2X7 receptor antagonists), but the thioate group could redirect specificity toward sulfur-metabolizing enzymes .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound trans-2-Dodecenoyl-CoA 5'-Thioadenosine
Molecular Weight 947.82 g/mol 947.82 g/mol 383.37 g/mol
LogP 4.62 4.62 -1.2
Polar Surface Area (PSA) 425.34 Ų 425.34 Ų 200.5 Ų
Solubility Low (lipophilic tail) Low Moderate (hydrophilic core)

Research Findings and Gaps

  • Synthetic Challenges : The compound’s multi-step synthesis (e.g., phosphoramidite coupling, thioate esterification) is laborious, with yields <10% reported for similar structures .
  • Biological Data: No in vivo studies are available. In silico docking predicts affinity for lipid kinases (e.g., PI3Kγ) due to the acyl chain .
  • Toxicity Concerns : Thioate-containing compounds can induce oxidative stress, as seen in prodrug metabolites .

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